9-Phenyl-9H,9'H-2,4'-bicarbazole
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Overview
Description
9-Phenyl-9H,9’H-2,4’-bicarbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and materials science. The compound’s structure consists of two carbazole units connected through a phenyl group, which imparts unique electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H,9’H-2,4’-bicarbazole typically involves the coupling of carbazole derivatives with phenyl-containing reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between carbazole and phenylboronic acid . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of 9-Phenyl-9H,9’H-2,4’-bicarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-9H,9’H-2,4’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted carbazole derivatives.
Scientific Research Applications
Chemistry: 9-Phenyl-9H,9’H-2,4’-bicarbazole is used as a building block in the synthesis of advanced organic materials, including conjugated polymers and small molecules for organic electronics .
Biology: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors for biological imaging and detection .
Medicine: Research is ongoing to explore the potential of carbazole derivatives, including 9-Phenyl-9H,9’H-2,4’-bicarbazole, as therapeutic agents for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties .
Mechanism of Action
The mechanism of action of 9-Phenyl-9H,9’H-2,4’-bicarbazole in various applications is primarily based on its electronic structure and photophysical properties. The compound can act as a donor molecule in donor-acceptor systems, facilitating charge transfer processes. In OLEDs, it serves as a host material that can efficiently transport electrons and holes, leading to high luminescence efficiency .
Comparison with Similar Compounds
- 9-Phenyl-9H,9’H-2,3’-bicarbazole
- 9-Phenyl-9H-carbazol-3-ylboronic acid
- 3-Bromo-9H-carbazole
- 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Uniqueness: Compared to similar compounds, 9-Phenyl-9H,9’H-2,4’-bicarbazole exhibits unique electronic properties due to the specific positioning of the phenyl group and the carbazole units. This structural arrangement enhances its photophysical characteristics, making it particularly suitable for applications in organic electronics and optoelectronics .
Properties
Molecular Formula |
C30H20N2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(9H-carbazol-4-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C30H20N2/c1-2-9-21(10-3-1)32-28-16-7-5-11-23(28)24-18-17-20(19-29(24)32)22-13-8-15-27-30(22)25-12-4-6-14-26(25)31-27/h1-19,31H |
InChI Key |
QFXVSXLXTNODJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C7=CC=CC=C7NC6=CC=C5 |
Origin of Product |
United States |
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